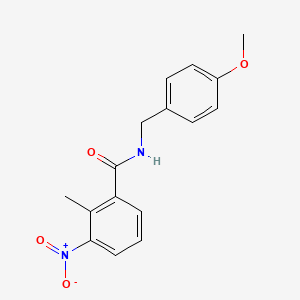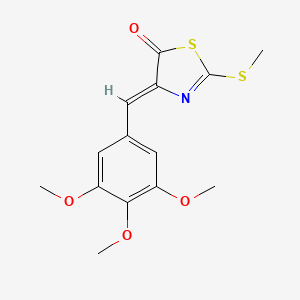![molecular formula C13H17NO3 B5662572 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5662572.png)
5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid" is a chemically significant molecule with potential applications in various scientific fields. This document provides a detailed overview of its synthesis, molecular structure, chemical reactions, properties, and analyses based on current scientific research.
Synthesis Analysis
The synthesis of structurally similar compounds involves multiple steps, including the Friedel–Crafts reaction, esterification, and bromination processes. For instance, W(CO)5 complexes of related compounds have been synthesized through an AlCl3-catalyzed Friedel–Crafts reaction, demonstrating the possibility of obtaining derivatives through strategic functional group manipulations (Kowalski et al., 2009). Additionally, the synthesis of 5-Amino-4-oxopentanoic acid derivatives from levulinic acid by esterification and subsequent reactions showcases a method that could be adapted for our target compound (Lin Yuan, 2006).
Molecular Structure Analysis
The molecular structure of closely related compounds reveals a network of intra- and intermolecular hydrogen bonds stabilizing the crystalline state. Single-crystal X-ray structure analysis provides insights into the molecular geometry and the stabilization mechanisms through hydrogen bonding (Kowalski et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of similar compounds has been explored through various transformations, including the Curtius rearrangement and reactions with potassium phthalimide, demonstrating versatility in functional group modifications and the synthesis of bioconjugates (Lin Yuan, 2006). Additionally, the synthesis of sulfonamides and urea derivatives from isoxazole compounds highlights the potential for creating a wide range of derivatives with varying chemical properties (V. Potkin, S. Petkevich, E. G. Zalesskaya, 2009).
Physical Properties Analysis
The physical properties, such as thermal stability and absorption characteristics, are crucial for understanding the practical applications of these compounds. The synthesized complexes show thermal stability and distinct absorption bands, indicating their potential use in various scientific applications (Kowalski et al., 2009).
Chemical Properties Analysis
Explorations into the chemical properties of related compounds, like photodeprotection reactions of esters and detailed vibrational spectroscopic investigations, provide a foundation for understanding the reactive nature and potential chemical applications of our target compound. For example, the photodeprotection of 2,5-dimethylphenacyl esters showcases a method for efficiently releasing carboxylic acids, which could be relevant for the manipulation of our target compound (Klan, Zabadal, Heger, 2000).
Propriétés
IUPAC Name |
5-(2,5-dimethylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-6-7-10(2)11(8-9)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDAIXDKDWTYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(6-aminopyridin-3-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5662501.png)
![5-{[4-(3-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5662504.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5662506.png)
![3-[(2-fluorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5662509.png)
![N-(3,4-difluorophenyl)-4-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5662510.png)

![(3R*,4S*)-4-phenyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-amine](/img/structure/B5662531.png)
![5-[(6-chloro-3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662536.png)
![5-[(4,4-difluoro-1-piperidinyl)carbonyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B5662540.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-phenylpyrimidine-5-carboxamide](/img/structure/B5662543.png)
![N-cyclopropyl-3-{5-[5-(methoxymethyl)-2-furoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5662547.png)

![N-methyl-4'-{[(methylsulfonyl)amino]methyl}biphenyl-2-carboxamide](/img/structure/B5662562.png)